2-Amino-4-chlorobenzothiazole

Catalog No.
S661591
CAS No.
19952-47-7
M.F
C7H5ClN2S
M. Wt
184.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chlorobenzothiazole

CAS Number

19952-47-7

Product Name

2-Amino-4-chlorobenzothiazole

IUPAC Name

4-chloro-1,3-benzothiazol-2-amine

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

InChI

InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)

InChI Key

OEQQFQXMCPMEIH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
>27.7 [ug/mL]

Synonyms

4-Chloro-2-benzothiazolamine; 2-Amino-4-chloro-benzothiazole; (4-Chlorobenzothiazol-2-yl)amine; 2-Amino-4-chloro-1,3-benzothiazole; 4-Chloro-1,3-benzothiazol-2-amine; 4-Chloro-1,3-benzothiazol-2-ylamine; 4-Chlorobenzo[d]thiazol-2-amine

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N

Medicinal Chemistry

  • Antibacterial and antifungal properties: Studies have shown that 2-ACT exhibits antibacterial activity against various gram-positive and gram-negative bacteria []. Additionally, preliminary research suggests antifungal properties against specific fungal strains [].
  • Anticancer potential: Recent research indicates that 2-ACT may possess antitumor activity against certain cancer cell lines []. However, further investigation is needed to understand its mechanisms and potential for therapeutic development.

Material Science

  • Corrosion inhibitors: 2-ACT has been investigated for its potential to inhibit the corrosion of metals. Studies suggest it can form a protective film on metal surfaces, hindering corrosion processes [].
  • Polymer synthesis: 2-ACT can be used as a building block for the synthesis of various polymers with potential applications in areas like functional materials and drug delivery systems [].

2-Amino-4-chlorobenzothiazole is an organic compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 g/mol. It appears as a cream-colored crystalline solid and is primarily recognized for its antiviral properties against various strains of influenza A2. This compound is classified as a benzothiazole derivative, which is notable for its diverse applications in pharmaceuticals and material sciences .

  • Acid-Base Reactions: As an amine, it can neutralize acids to form salts and water, releasing heat in an exothermic reaction. The heat evolved per mole during neutralization is largely independent of the strength of the amine .
  • Reactivity with Strong Reducing Agents: 2-Amino-4-chlorobenzothiazole can react with strong reducing agents, potentially generating flammable hydrogen gas. It is also incompatible with certain classes of chemicals like diazo compounds, aldehydes, and halogenated organics .
  • Decomposition Products: Upon heating to decomposition, it emits toxic fumes including chloride ions and sulfur oxides .

The biological activity of 2-amino-4-chlorobenzothiazole has been studied extensively:

  • Antiviral Properties: It has shown effectiveness against influenza A2 virus strains, indicating its potential as a therapeutic agent in antiviral drug development .
  • Corrosion Inhibition: Research has demonstrated its efficacy as a corrosion inhibitor for X65 steel in acidic environments, highlighting its utility in materials protection .

Several synthesis methods for 2-amino-4-chlorobenzothiazole have been documented:

  • From 2-Chlorophenylthiourea: A common method involves the reaction of sulfuryl chloride with 2-chlorophenylthiourea at controlled temperatures (35°-40°C) over several hours.
  • Alternative Routes: Other synthetic routes may involve variations in reactants or conditions, but the core process typically revolves around modifying existing benzothiazole derivatives to introduce amino and chloro groups.

The applications of 2-amino-4-chlorobenzothiazole are diverse:

  • Pharmaceuticals: Its antiviral properties make it a candidate for drug development against viral infections.
  • Corrosion Inhibitors: Its effectiveness in preventing corrosion in metals makes it valuable in industrial applications, particularly in acidic environments .
  • Research Reagent: Used in various chemical syntheses and research applications due to its unique chemical properties.

Interaction studies have focused on the compound's behavior in biological systems and its reactivity with other chemicals:

  • Electrochemical Studies: Investigations into its role as a corrosion inhibitor have revealed insights into its electrochemical properties when interacting with metals like X65 steel .
  • Compatibility Studies: Research has indicated that while it is effective in certain applications, caution must be exercised regarding its compatibility with various chemical agents due to potential hazardous reactions.

Several compounds share structural or functional similarities with 2-amino-4-chlorobenzothiazole. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
BenzothiazoleC7H5NSBase structure without amino or chloro substitutions.
2-Amino-benzothiazoleC7H6N2SLacks chlorine; primarily studied for similar biological activities.
4-ChlorobenzothiazoleC7H5ClN2SSimilar halogenation but without amino group; used in different applications.
2-MercaptobenzothiazoleC7H6N2SContains a thiol group; known for different reactivity patterns.

Uniqueness: The presence of both amino and chloro groups in 2-amino-4-chlorobenzothiazole distinguishes it from other benzothiazole derivatives, contributing to its specific antiviral activity and corrosion inhibition properties.

Physical Description

2-amino-4-chlorobenzothiazole is a cream colored crystalline solid. (NTP, 1992)

XLogP3

2.7

Appearance

Powder

Melting Point

397 to 401 °F (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19952-47-7

Wikipedia

4-chloro-1,3-benzothiazol-2-amine

General Manufacturing Information

2-Benzothiazolamine, 4-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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